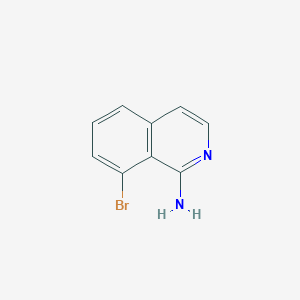

8-溴异喹啉-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-Bromoisoquinolin-1-amine involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride . Both types of reactions can also be utilized in a one-pot manner starting from ortho-nitro N-propargyl anilines using stoichiometric amounts SnCl2·2H2O or In powder .

Molecular Structure Analysis

The molecular structure of 8-Bromoisoquinolin-1-amine is represented by the molecular formula C9H7BrN2 . The compound is part of the isoquinoline family, which is a class of heterocyclic aromatic organic compounds .

Chemical Reactions Analysis

The chemical reactions involving 8-Bromoisoquinolin-1-amine are primarily associated with the formation of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives . These reactions are catalyzed by main group metal Lewis acids and involve formal hydroamination as well as hydroarylation methodology .

科学研究应用

Chemical Synthesis

8-Bromoisoquinolin-1-amine is used in chemical synthesis . It is a valuable scaffold in organic synthesis . The compound can be used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives .

Lewis Acid Catalysis

8-Bromoisoquinolin-1-amine can be used in intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology . This involves using mono-propargylated aromatic ortho-diamines .

Quinoline-8-amine Synthesis

Quinoline-8-amines, which act as valuable directing groups, ligands for coordination chemistry, and agents for various diseases, can be synthesized from 8-Bromoisoquinolin-1-amine .

Material Science

Scientists with experience in material science have used 8-Bromoisoquinolin-1-amine in their research .

Chromatography

8-Bromoisoquinolin-1-amine has been used in the field of chromatography .

Analytical Chemistry

In the field of analytical chemistry, 8-Bromoisoquinolin-1-amine has found its application .

作用机制

Target of Action

Unfortunately, the specific targets of 8-Bromoisoquinolin-1-amine are not well-documented in the literature. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives have been studied for their potential biological activities, but the specific targets of 8-Bromoisoquinolin-1-amine remain to be identified .

Mode of Action

The mode of action of 8-Bromoisoquinolin-1-amine is currently unknown due to the lack of scientific studies specifically investigating this compound

Result of Action

The molecular and cellular effects of 8-Bromoisoquinolin-1-amine’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact a compound’s stability and its interaction with targets .

属性

IUPAC Name |

8-bromoisoquinolin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-5H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRKMAFAWPXEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)

![3-Cyclopropyl-6-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1378435.png)

![2-[(Cyclopentylamino)methyl]benzonitrile hydrochloride](/img/structure/B1378449.png)

![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)